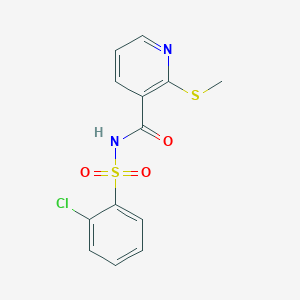
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CBM-300831, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. It was first identified as a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. In
Wirkmechanismus
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these cellular processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, suggesting that it may be a useful adjunct to current cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and limited solubility in aqueous solutions can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide research. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models and to optimize its dosing and delivery. Additionally, this compound could be used as a tool to study the role of CK2 in other diseases and cellular processes, such as neurodegenerative diseases and inflammation. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and solubility.
Synthesemethoden
The synthesis of N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-mercaptopyridine-3-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is reported to be around 40%.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzenesulfonyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. Additionally, it has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-20-13-9(5-4-8-15-13)12(17)16-21(18,19)11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYXSBHTYKARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

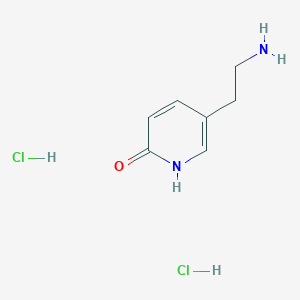

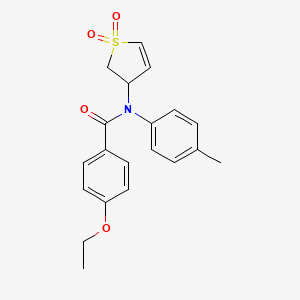

![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
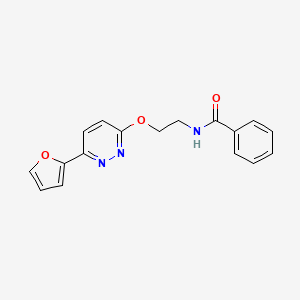
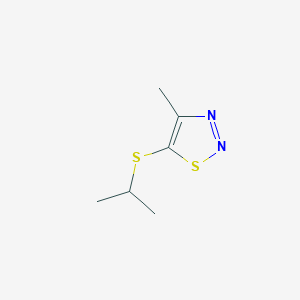

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
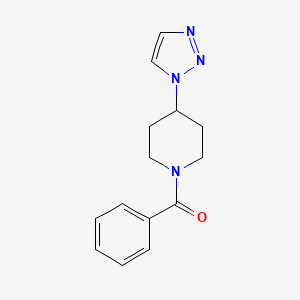
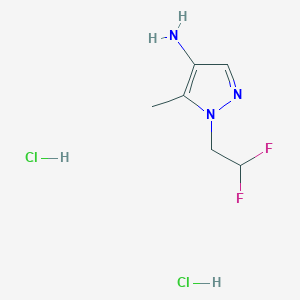
![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)